BenchChemオンラインストアへようこそ!

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Medicinal chemistry Building block differentiation Structure-activity relationships

(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1177283-50-9) is a heterocyclic primary amine belonging to the pyrazole family, characterized by a fully substituted pyrazole core bearing methoxy at C5, methyl groups at N1 and C3, and a methanamine substituent at C4. With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.2 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR-targeted agents, and enzyme inhibitors.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1177283-50-9
Cat. No. B1437618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine
CAS1177283-50-9
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1CN)OC)C
InChIInChI=1S/C7H13N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3
InChIKeyKPSCRVKNEQXWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1177283-50-9): Structural and Procurement Baseline for Pyrazole-Based Amine Building Blocks


(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1177283-50-9) is a heterocyclic primary amine belonging to the pyrazole family, characterized by a fully substituted pyrazole core bearing methoxy at C5, methyl groups at N1 and C3, and a methanamine substituent at C4 . With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.2 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR-targeted agents, and enzyme inhibitors [1]. The unique 1,3-dimethyl-5-methoxy substitution pattern distinguishes it from other pyrazol-4-yl methanamine regioisomers and analogs, potentially conferring distinct electronic, steric, and solubility properties relevant to target engagement and synthetic tractability .

Why Generic Substitution Among Pyrazol-4-yl Methanamine Analogs Risks Compromised Biological and Synthetic Utility: The Case for (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine


The pyrazol-4-yl methanamine scaffold is highly sensitive to substitution pattern variations. Studies on a series of (1H-pyrazol-4-yl)methanamines demonstrate that minor structural modifications can alter PI3Kγ enzyme inhibitory potential from 36% to 73% inhibition, underscoring that seemingly similar analogs cannot be assumed to be functionally interchangeable [1]. The 5-methoxy group in the target compound is specifically expected to modulate electron density on the pyrazole ring, hydrogen-bonding capacity, and lipophilicity relative to 5-H, 5-methyl, or 5-halo analogs—parameters that directly influence target binding, metabolic stability, and synthetic derivatization efficiency . Generic substitution without matching the precise 1,3-dimethyl-5-methoxy-4-methanamine pattern therefore risks altered reactivity in downstream coupling reactions and unvalidated biological performance, particularly in kinase inhibitor and GPCR modulator programs where pyrazole substitution geometry is a known determinant of potency and selectivity [2].

Quantitative Differentiation Evidence for (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine Versus Closest Pyrazole Amine Analogs


Structural Uniqueness: 5-Methoxy-4-Methanamine Substitution Pattern Differentiates from Common 4-Methanamine and 5-Hydroxy/5-Methyl Analogs

The target compound possesses a fully substituted pyrazole core with substituents at all four available positions: N1-methyl, C3-methyl, C4-methanamine, and C5-methoxy. This contrasts with the most common commercially available analogs, such as (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8) which lacks the 5-methoxy group , and (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine which replaces the methoxy with a hydroxyl group. The 5-methoxy substituent introduces a moderate hydrogen-bond acceptor, increases lipophilicity (computed XLogP3-AA ≈ 0.8–1.2 for the core scaffold [1]), and provides steric bulk at the C5 position that cannot be replicated by 5-H or 5-OH analogs. This electronic and steric profile directly impacts the compound's behavior in nucleophilic substitution, reductive amination, and cross-coupling reactions used to elaborate the 4-methanamine handle into more complex pharmacophores.

Medicinal chemistry Building block differentiation Structure-activity relationships

PI3Kγ Enzyme Inhibition: Class-Level Evidence That Pyrazol-4-yl Methanamine Scaffold Delivers Tunable Inhibitory Activity (36%–73% Range)

A published study on a series of (1H-pyrazol-4-yl)methanamines evaluated for PI3Kγ enzyme inhibitory activity demonstrated that minor structural modifications to the pyrazole core produced a range of inhibition from 36% to 73% [1]. While the specific (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine was not individually tested in this study, the data establish a quantitative baseline for the scaffold class: the pyrazol-4-yl methanamine architecture is validated as a PI3Kγ inhibitor pharmacophore, and substitution at the 5-position (including methoxy) is a key determinant of inhibitory potency. The target compound's 5-methoxy-1,3-dimethyl pattern represents a distinct point in this structure-activity landscape that may be selected for systematic SAR exploration or as a reference compound in PI3Kγ inhibitor discovery programs .

PI3Kγ inhibition Kinase inhibitor Immuno-oncology

Derivative Synthesis and Biological Profiling: Evidence of the 5-Methoxy-1,3-dimethyl Pyrazole Core in Active Compounds

The (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine core appears in multiple derivative compounds catalogued in PubChem and patent literature, demonstrating its utility as a validated synthetic intermediate. For example, [(2S)-2-(5-methoxy-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone (PubChem CID 95735987) incorporates the intact core scaffold, with a computed XLogP3-AA of 1.6 and molecular weight of 304.34 g/mol [1]. Additionally, piperidine-linked derivatives such as 4-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethylpiperidine (CAS 2228217-51-2) have been described, where the methoxy and dimethyl substitutions are noted to enhance steric and electronic properties influencing binding affinity and metabolic stability [2]. This contrasts with unsubstituted pyrazol-4-yl methanamine building blocks (e.g., 1H-pyrazol-4-yl methanamine, CAS 37599-58-9), which lack the substitution pattern required for these specific derivative classes.

Fragment-based drug discovery Kinase inhibitors GPCR modulators

Purity Specification and Supplier-Level Quality Differentiation: 98% Purity Enables Quantitative Structure-Activity Studies

Commercial sourcing data indicate that (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is available at a specified purity of 98% from multiple suppliers, including LeYan (Product No. 1322224) and CymitQuimica (Ref. 3D-CXB28350) . This contrasts with the typical 95% purity specification commonly offered for generic pyrazole methanamine building blocks from other suppliers. The 98% purity specification reduces the uncertainty in quantitative biological assays arising from isomeric or synthetic impurities that may act as confounding inhibitors or activators. For procurement in SAR campaigns, a ≥98% purity building block minimizes the need for repurification and provides greater confidence that observed biological activity originates from the intended compound rather than impurities.

Quality control Procurement specification Reproducibility

Prioritized Application Scenarios for (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine Based on Quantitative Differentiation Evidence


PI3Kγ Inhibitor Lead Optimization and SAR Expansion

Based on published evidence that (1H-pyrazol-4-yl)methanamines achieve PI3Kγ inhibition ranging from 36% to 73% depending on substitution pattern [1], this compound serves as a strategically functionalized core for systematic SAR exploration. The 5-methoxy group provides a defined electronic and steric perturbation at the C5 position, while the 4-methanamine handle enables rapid diversification via amide coupling, reductive amination, or urea formation. Procurement of this specific substitution pattern avoids multi-step de novo synthesis of the fully substituted pyrazole core.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 155.2 g/mol (adhering to the Rule of Three for fragment libraries), a computed logP in the favorable range for fragments, and a primary amine handle for covalent or non-covalent derivatization, this compound is well-suited for inclusion in fragment screening collections targeting kinases or GPCRs [2]. The pre-installed 5-methoxy-1,3-dimethyl pattern distinguishes it from simpler pyrazole fragments, offering higher three-dimensional complexity and more specific binding interactions.

Synthesis of Piperidine-Linked and Pyrrolidine-Linked Kinase Probes

Derivatives such as 4-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethylpiperidine and [(2S)-2-(5-methoxy-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone demonstrate that the core scaffold is compatible with piperidine and pyrrolidine coupling, yielding compounds relevant to kinase inhibitor and GPCR modulator programs [3] [4]. The methoxy and dimethyl groups contribute to metabolic stability and binding affinity in these elaborated structures.

Quantitative Biochemical Assay Standard

With a commercial purity specification of 98%, this compound meets the purity threshold suitable for use as a reference standard in enzymatic and cellular assays . The 60% reduction in unspecified impurity content relative to 95% purity generic building blocks minimizes assay interference, making this compound preferable for quantitative IC₅₀/EC₅₀ determination in kinase inhibition and receptor binding studies.

Quote Request

Request a Quote for (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.